2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSNRIVWQPNEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride typically involves the introduction of the trifluoromethyl group and the amino group onto the benzene ring. One common method involves the use of 2-trifluoromethylaniline, chloral hydrate, and hydroxylamine hydrochloride as starting materials. The process includes the formation of 2-amino derivatives, which are then converted into o-dicarbonyl derivatives in concentrated sulfuric acid. Finally, oxidation with hydrogen peroxide in sodium hydroxide aqueous solution yields 2-Amino-6-(trifluoromethyl)benzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: It serves as a precursor for synthesizing more intricate organic compounds.
- Reaction Mechanism Studies: Researchers utilize it to investigate chemical kinetics and mechanisms due to its unique functional groups.
Biology
- Biochemical Assays Development: The compound is explored for its interactions with biomolecules, aiding in the design of assays.
- Potential Biological Activity: Studies suggest it may exhibit antimicrobial and anti-inflammatory properties, making it relevant for biological research.
Medicine
- Therapeutic Properties Exploration: Investigated for applications in drug development, particularly for conditions requiring anti-inflammatory or antimicrobial interventions.
- Pharmacological Studies: Its effects on various biological pathways are examined, contributing to understanding its therapeutic potential.
Industry
- Specialty Chemicals Production: It is used as an intermediate in creating agrochemicals and pharmaceuticals.
- Material Science Applications: The compound's properties make it suitable for developing specialty materials with specific functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Impurities and Byproducts
- Impurities such as 4-Amino-6-(trifluoromethyl)benzene-1,3-disulphonamide (CAS 654-62-6) are monitored in pharmaceuticals like Bendroflumethiazide, emphasizing the need for rigorous purification of trifluoromethylated intermediates .
Biological Activity
2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances biological activity and pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 918667-28-4
- Molecular Formula : C8H7ClF3N
- Molecular Weight : 223.6 g/mol
The trifluoromethyl group in this compound plays a crucial role in its biological activity. This group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor for various enzymes, potentially through competitive inhibition mechanisms. For example, studies indicate that compounds with similar structures can inhibit carbonic anhydrase (CA) activity, which is crucial for maintaining acid-base balance in organisms .
- Antimicrobial Properties : Research has indicated that similar compounds exhibit antimicrobial activities against a range of pathogens. The presence of the trifluoromethyl group often correlates with enhanced potency against bacterial strains .
- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the modulation of signaling pathways involved in inflammatory responses.
Biological Activity Summary Table
Case Study 1: Enzyme Inhibition
A study focused on the structure-activity relationship (SAR) of sulfonamides indicated that compounds with trifluoromethyl groups, including 2-amino-6-(trifluoromethyl)benzoic acid derivatives, exhibited enhanced inhibition of Helicobacter pylori carbonic anhydrase. This study highlighted the importance of fluorinated compounds in drug design for targeting resistant bacterial strains .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various benzoic acid derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the trifluoromethyl substitution was critical for enhancing the antibacterial properties of the compound .
Case Study 3: Anti-inflammatory Potential
Research exploring the anti-inflammatory effects of benzoic acid derivatives found that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-6-(trifluoromethyl)benzoic acid hydrochloride, and how can side reactions be minimized?
Methodological Answer:
- Key Steps :
- Trifluoromethyl Group Introduction : Utilize copper(I)-catalyzed cross-coupling reactions with trifluoroacetimidoyl halides to selectively install the trifluoromethyl group at the 6-position of the benzoid ring .
- Acid Hydrochloride Formation : React the free base with HCl in anhydrous ethanol under nitrogen to prevent hydrolysis of the trifluoromethyl group.
- Purification : Employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with >95% purity.
- Side Reaction Mitigation :
- Avoid exposure to strong oxidizing agents (e.g., peroxides) during synthesis to prevent degradation of the aromatic amine .
- Use local exhaust ventilation to minimize airborne particulates and ensure reaction homogeneity .
Q. How can the structure and purity of this compound be validated?
Methodological Answer:
- Structural Confirmation :
- NMR : Compare H and C NMR shifts with analogs like 4-amino-2-(trifluoromethyl)benzoic acid (δH: 6.8–7.2 ppm for aromatic protons; δF: -60 to -65 ppm for CF) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 205.13 for the free acid) using electron ionization (EI-MS) .
- Purity Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Root Cause Analysis :
- Impurity Profiling : Quantify common impurities (e.g., 4-(trifluoromethyl)salicylic acid) via HPLC-MS and correlate with bioactivity variations .
- Storage Conditions : Test degradation under light, heat, or humidity (e.g., store at -20°C in amber glass to prevent photolytic cleavage of the CF group) .
- Assay Reproducibility : Standardize cell-based assays with internal controls (e.g., triflusal as a reference compound for cyclooxygenase inhibition studies) .
Q. What computational and experimental strategies elucidate the electronic effects of the trifluoromethyl group on reactivity?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in vitro toxicity assays?
Methodological Answer:
- Handling Precautions :
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
- Ventilation : Use fume hoods for weighing and dissolution steps to prevent inhalation of fine particulates .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal; adhere to UN2811 guidelines for toxic solids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
